molecular formula C15H15BrFNO3S B2652397 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide CAS No. 1797087-27-4

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide

Cat. No.: B2652397
CAS No.: 1797087-27-4
M. Wt: 388.25
InChI Key: IVZXKFSGAPYAFD-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide (CAS 1797087-27-4) is a halogenated benzenesulfonamide derivative of significant interest in modern medicinal chemistry and chemical biology research . With a molecular formula of C 15 H 15 BrFNO 3 S and a molecular weight of 388.25 g/mol, this compound is strategically designed to interact with biological targets . Its core value lies in its multifunctional structure, which incorporates bromine and fluorine atoms alongside methoxyethyl and sulfonamide groups, enabling diverse molecular interactions such as halogen bonding and competitive enzyme inhibition . The proposed mechanism of action for this class of compounds involves the sulfonamide group mimicking natural substrates, allowing it to bind to the active sites of enzymes and act as a competitive inhibitor . This makes it a valuable tool for researchers investigating enzyme function and for developing novel therapeutic agents. Furthermore, the compound serves as a key chemical intermediate in the synthesis of more complex organic molecules for various research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO3S/c1-21-14(11-5-4-6-12(17)9-11)10-18-22(19,20)15-8-3-2-7-13(15)16/h2-9,14,18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZXKFSGAPYAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional features of 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
This compound C₁₅H₁₄BrFNO₃S 394.3 Br, F, methoxyethyl High hydrophobicity; potential enzyme inhibition
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 307.4 Ethyl, methoxyphenyl Crystalline solid; moderate solubility
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide C₁₄H₁₂ClNO₄S 333.8 Cl, methoxybenzoyl Lower logP than brominated analogs
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide C₁₄H₁₅BrN₂O₃S 371.3 Br, amino, methyl, methoxy Enhanced H-bond capacity; higher solubility

Key Observations:

  • Fluorine vs. Methoxy : The 3-fluorophenyl group provides electron-withdrawing effects, improving metabolic stability over methoxyphenyl derivatives .
  • Amino vs. Methoxyethyl: The amino group in increases H-bond donor capacity, improving water solubility but reducing membrane permeability compared to the methoxyethyl group in the target compound .

Biological Activity

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure includes a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial, diuretic, and anticancer activities.

  • Molecular Formula : C₁₅H₁₅BrFNO₃S
  • Molecular Weight : 388.3 g/mol
  • CAS Number : 1797087-27-4

The biological activity of sulfonamides typically involves enzyme inhibition. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This competitive inhibition can lead to various therapeutic effects depending on the target enzyme.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain flavonol derivatives demonstrate significant inhibitory effects against human non-small cell lung cancer cells (A549), with IC50 values indicating effective cytotoxicity. Although direct studies on this specific compound are scarce, the presence of fluorine and methoxy groups may enhance its biological activity by improving cell membrane permeability and target specificity.

Enzyme Inhibition Studies

Preliminary studies suggest that the compound may act as an enzyme inhibitor. The binding affinity to proteins such as human serum albumin (HSA) has been explored in related compounds, revealing moderate to strong binding constants that could influence pharmacokinetics and therapeutic efficacy.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameIC50 (µM)Activity TypeReference
4-Bromoflavonol0.46 ± 0.02Anticancer (A549)
5-Fluorouracil4.98 ± 0.41Anticancer (A549)
This compoundTBDTBDTBD

Pharmacokinetic Insights

A study on related sulfonamide compounds revealed insights into their pharmacokinetic profiles, including interactions with HSA that affect drug distribution and metabolism. The binding mechanisms often involve hydrophobic interactions and hydrogen bonding, which are crucial for determining the therapeutic potential of these compounds.

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